

Application Notes and Protocols for Efficacy Testing of Pularyl

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Compound of Interest

Compound Name: *Pularyl*

Cat. No.: *B1226493*

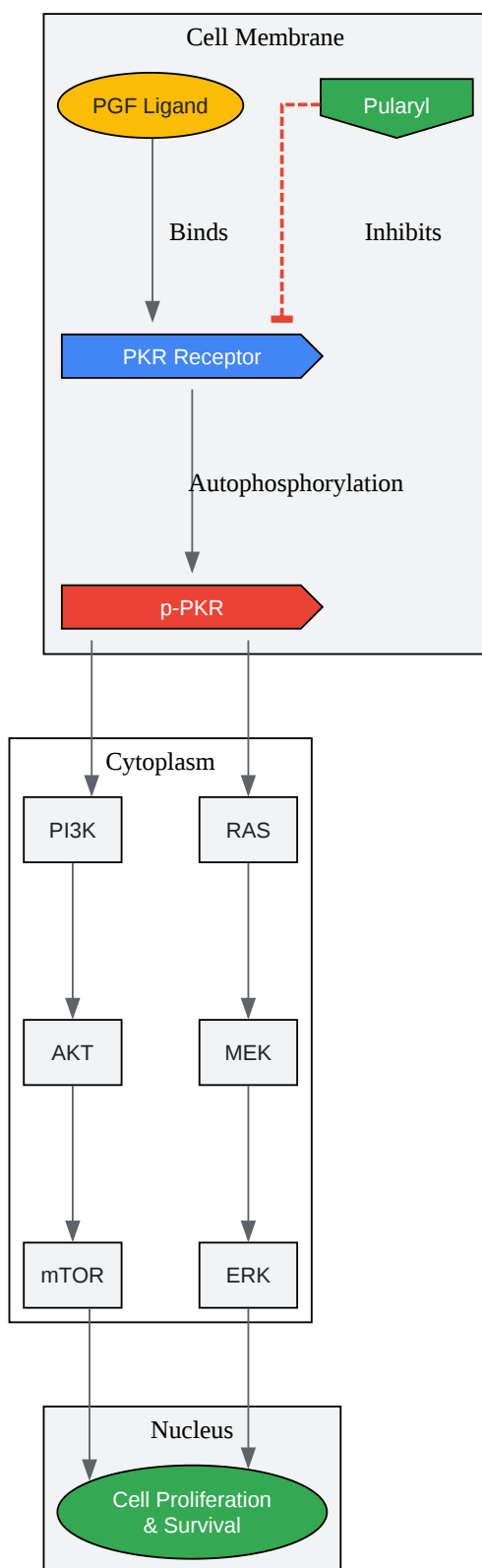
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Introduction: **Pularyl** is a novel, potent, and selective small molecule inhibitor targeting the Pulmonary Kinase Receptor (PKR), a receptor tyrosine kinase. Overexpression and activation of PKR by its cognate ligand, PulmoGrowth Factor (PGF), have been identified as key drivers in a subset of Non-Small Cell Lung Cancers (NSCLC). The activation of PKR initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for promoting cancer cell proliferation, survival, and metastasis. **Pularyl** is designed to block these oncogenic signals by inhibiting the autophosphorylation of PKR.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the preclinical efficacy of **Pularyl**, from initial biochemical validation to in vivo tumor growth inhibition.

PKR Signaling Pathway and Mechanism of Pularyl

The following diagram illustrates the hypothetical signaling pathway of the Pulmonary Kinase Receptor (PKR) and the inhibitory action of **Pularyl**. Upon binding of the PulmoGrowth Factor (PGF), PKR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate the PI3K/AKT and RAS/MEK/ERK pathways. **Pularyl** exerts its therapeutic effect by binding to the ATP-binding pocket of the PKR kinase domain, thereby preventing this initial autophosphorylation event.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com